Tazofelone

概要

説明

タゾフェロンは、LY 213829としても知られており、シクロオキシゲナーゼ-2(COX-2)阻害剤として作用する低分子薬です。当初、クローン病、過敏性腸症候群、潰瘍性大腸炎などの炎症性腸疾患の治療のために研究されました。 その可能性にもかかわらず、タゾフェロンの開発は、エリ・リリー・アンド・カンパニーによって中止されました .

準備方法

タゾフェロンの合成には、いくつかの段階が含まれます。

縮合反応: 3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドは、酢酸中で還流しながら、酢酸ナトリウムの存在下でロダニンと縮合して、5-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)-2-チオキソチアゾリジン-4-オンを形成します。

還元: 次に、中間体は、熱エタノール中でパラジウム担持炭素上の水素を用いて還元して、タゾフェロンが得られます.

代替還元: 別の方法では、中間体を熱トルエン中で2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルエステルで還元し、続いてパラジウム担持炭素上の5%水素または酢酸中の亜鉛で脱硫します.

化学反応の分析

タゾフェロンは、さまざまな化学反応を起こします。

酸化: タゾフェロンは、主にシトクロムP450 3A(CYP3A)酵素によって媒介されるスルホキシドおよびキノール代謝物を生成する酸化を受けることができます.

還元: 上記のように、その中間体の還元は、その合成において重要な段階です。

これらの反応に使用される一般的な試薬には、水素、パラジウム担持炭素、酢酸ナトリウム、酢酸などがあります。 形成される主な生成物は、スルホキシドおよびキノール代謝物です .

4. 科学的研究の応用

科学的研究の応用

作用機序

タゾフェロンは、炎症プロセスにおいて重要な役割を果たすシクロオキシゲナーゼ-2(COX-2)酵素を阻害することによって、その効果を発揮します。 COX-2を阻害することにより、タゾフェロンは炎症促進性プロスタグランジンの産生を抑制し、炎症と痛みを軽減します . 主要な分子標的はCOX-2酵素であり、関与する経路にはアラキドン酸経路が含まれます .

6. 類似化合物の比較

タゾフェロンは、その特定の化学構造と特性のために、COX-2阻害剤の中で独特です。 類似の化合物には以下が含まれます。

セレコキシブ: 痛みと炎症の治療に使用される別のCOX-2阻害剤。

ロフェコキシブ: 心血管リスクのために市場から撤退されたCOX-2阻害剤。

バルデコキシブ: ロフェコキシブと同様に、安全性上の懸念から撤退されました。

類似化合物との比較

Tazofelone is unique among COX-2 inhibitors due to its specific chemical structure and properties. Similar compounds include:

Celecoxib: Another COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.

This compound’s uniqueness lies in its specific interactions with cytochrome P450 enzymes and its distinct crystallization properties .

生物活性

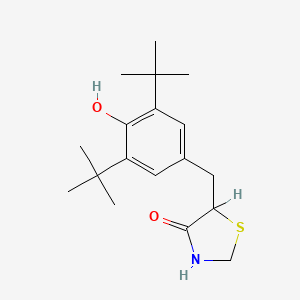

Tazofelone, chemically known as 5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases (IBD) such as colitis and Crohn's disease. This compound exhibits several biological activities, including antioxidant properties and the inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory processes.

Antioxidant Properties

This compound is recognized for its potent antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure facilitates its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit 5-lipoxygenase (5-LOX). This enzyme is responsible for the synthesis of leukotrienes, mediators that promote inflammation. By inhibiting 5-LOX, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation in conditions like IBD .

Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6. Understanding its pharmacokinetics is essential for determining dosing regimens and predicting drug interactions .

Case Study 1: Efficacy in Inflammatory Bowel Disease

A clinical trial evaluated the efficacy of this compound in patients with moderate to severe ulcerative colitis. The study reported significant improvements in clinical symptoms and endoscopic findings after 12 weeks of treatment. Patients receiving this compound showed a marked reduction in inflammatory markers compared to placebo .

Case Study 2: Safety Profile Assessment

In a separate observational study focusing on the safety profile of this compound, researchers monitored adverse effects in patients undergoing treatment for Crohn's disease. The results indicated that this compound was well-tolerated with minimal side effects, primarily gastrointestinal disturbances that were manageable .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMMRHUILQOQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869857 | |

| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136433-51-7 | |

| Record name | Tazofelone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZOFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。